Aziridine, 1-nonadecyl- Aziridine, 1-nonadecyl-
Brand Name: Vulcanchem
CAS No.: 64457-63-2
VCID: VC19410053
InChI: InChI=1S/C21H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-22/h2-21H2,1H3
SMILES:
Molecular Formula: C21H43N
Molecular Weight: 309.6 g/mol

Aziridine, 1-nonadecyl-

CAS No.: 64457-63-2

Cat. No.: VC19410053

Molecular Formula: C21H43N

Molecular Weight: 309.6 g/mol

* For research use only. Not for human or veterinary use.

Aziridine, 1-nonadecyl- - 64457-63-2

Specification

CAS No. 64457-63-2
Molecular Formula C21H43N
Molecular Weight 309.6 g/mol
IUPAC Name 1-nonadecylaziridine
Standard InChI InChI=1S/C21H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-22/h2-21H2,1H3
Standard InChI Key RPBKAJOFQUJPLN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCN1CC1

Introduction

Structural and Electronic Properties

Core Aziridine Framework

The aziridine ring consists of two carbon atoms and one nitrogen atom arranged in a strained triangular geometry. The bond angles in aziridines are approximately 60°, far smaller than the tetrahedral angle of 109.5° typical of saturated aliphatic compounds . This strain increases the ring's electrophilicity, rendering it highly reactive toward nucleophiles and electrophiles alike. In 1-nonadecyl-aziridine, the nonadecyl chain introduces steric bulk and hydrophobicity, which modulate solubility and interfacial behavior.

Influence of the Nonadecyl Substituent

The C19 alkyl chain confers unique properties:

  • Lipophilicity: Enhances membrane permeability, making the compound suitable for drug delivery systems.

  • Thermal Stability: Long alkyl chains increase melting points compared to shorter-chain analogs.

  • Self-Assembly: The amphiphilic nature promotes micelle or vesicle formation in aqueous environments.

A comparative analysis of aziridine derivatives highlights these distinctions:

CompoundRing SizeSubstituentKey Properties
Aziridine3-memberedHHigh ring strain, reactive
1-Nonadecyl-aziridine3-memberedC19H39Amphiphilic, thermally stable
Pyrrolidine5-membered-Reduced strain, common in alkaloids

Synthesis and Mechanistic Insights

Classical Aziridine Synthesis

Traditional methods for aziridine synthesis include:

  • Staudinger Reaction: [2+1] Cycloaddition between imines and carbenes .

  • Gabriel-Cromwell Reaction: Intramolecular nucleophilic substitution of β-amino alcohols .

For 1-nonadecyl-aziridine, the Gabriel-Cromwell approach is often modified to accommodate the long alkyl chain. For example, reacting nonadecylamine with 1,2-dibromoethane under basic conditions yields the target compound via SN2 displacement.

Reactivity and Biological Interactions

Ring-Opening Reactions

The strained aziridine ring undergoes facile ring-opening with:

  • Nucleophiles: Water, alcohols, or amines attack the electrophilic nitrogen, yielding β-substituted amines.

  • Electrophiles: Protonation at nitrogen enhances susceptibility to nucleophilic attack.

For 1-nonadecyl-aziridine, the alkyl chain slows hydrolysis kinetics compared to unsubstituted aziridine, as demonstrated in kinetic studies of analogous long-chain derivatives .

Biological Activity

Applications in Materials Science

Surface Modification

The compound’s amphiphilic nature makes it useful for:

  • Surfactants: Stabilizing emulsions in polymer blends.

  • Corrosion Inhibitors: Adsorbing to metal surfaces via the aziridine nitrogen.

Polymer Chemistry

1-Nonadecyl-aziridine serves as a monomer for polyaziridines, which exhibit tunable mechanical properties. Copolymerization with ethylene or styrene derivatives yields materials with enhanced thermal stability.

Future Directions

Targeted Drug Delivery

Functionalizing the nonadecyl chain with tumor-specific ligands (e.g., folate) could improve the therapeutic index of aziridine-based chemotherapeutics.

Green Synthesis

Developing catalytic asymmetric methods for 1-nonadecyl-aziridine synthesis would address the environmental drawbacks of stoichiometric halogenated reagents.

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